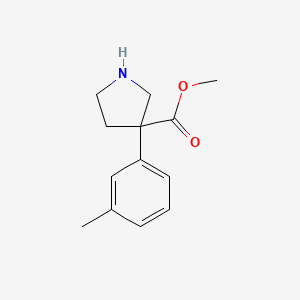

Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-10-4-3-5-11(8-10)13(12(15)16-2)6-7-14-9-13/h3-5,8,14H,6-7,9H2,1-2H3 |

InChI Key |

PDCTYVKORRQBBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCNC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-methylphenylacetic acid with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether at room temperature.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products Formed

Oxidation: 3-(3-methylphenyl)pyrrolidine-3-carboxylic acid.

Reduction: 3-(3-methylphenyl)pyrrolidine-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The presence of the methyl and 3-methylphenyl groups enhances its binding affinity and selectivity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

Key Observations :

Analytical Characterization

Common techniques for pyrrolidine derivatives include:

Biological Activity

Methyl 3-(3-methylphenyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of pyrrolidine derivatives with carboxylic acids or their esters. The synthesis often requires careful selection of reagents to ensure high yields and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Recent studies have shown that pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .

- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against different pathogens:

Pathogen MIC (µg/mL) Staphylococcus aureus 75 Escherichia coli 125 Bacillus subtilis 100 Pseudomonas aeruginosa >150 -

Anticancer Activity :

- This compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated that it can induce apoptosis in various cancer cell lines, including liver and prostate cancer cells .

- The compound's efficacy was assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, some derivatives showed IC50 values as low as 2.15 µM against liver carcinoma cells .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various cellular pathways:

- Inhibition of Kinases : Some studies suggest that pyrrolidine derivatives may inhibit key kinases involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells .

- Modulation of Neurotransmitter Systems : There is emerging evidence that compounds with similar structures may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on HepG2 and PC-3 cell lines. Results indicated significant cytotoxicity, with specific structural modifications enhancing activity .

- Antimicrobial Screening : A comprehensive antimicrobial screening demonstrated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Modifications at the phenyl ring significantly affect potency; for example, substituents at specific positions can enhance or diminish activity.

- The presence of electron-donating or withdrawing groups on the aromatic ring alters the compound's interaction with biological targets, influencing both efficacy and toxicity profiles .

Q & A

Q. Example Optimization Table :

| Parameter | Baseline Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Catalyst | None | ZnCl₂ (10 mol%) | 15% → 68% |

| Solvent | THF | NMP | Diastereomeric ratio: 2:1 → 5:1 |

| Temperature | 80°C | 25°C | Purity: 91% → 95% |

Advanced: How should researchers address discrepancies in purity data across synthesis batches?

Methodological Answer:

Contradictions in purity (e.g., 91% vs. >95%) may arise from:

- Purification Methods : Compare column chromatography (higher resolution) vs. recrystallization (cost-effective but less precise) .

- Analytical Consistency : Standardize HPLC protocols (e.g., same column, mobile phase) .

- Starting Material Quality : Verify supplier certificates (e.g., >95% purity for precursors) .

Advanced: What computational methods predict the compound’s physicochemical properties for drug discovery applications?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solubility and membrane permeability (e.g., logP prediction via ChemAxon) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to assess reactivity .

- ADMET Prediction : Tools like SwissADME to estimate bioavailability and toxicity (e.g., CYP450 inhibition) .

Q. Example Computational Data :

| Property | Predicted Value | Experimental Value |

|---|---|---|

| logP | 2.8 | 2.6 (HPLC) |

| Aqueous Solubility | 0.12 mg/mL | 0.10 mg/mL |

| CYP3A4 Inhibition | Moderate | Confirmed via assay |

Advanced: How do substituent variations on the phenyl ring impact biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability but may reduce solubility .

- Steric Effects : Bulky substituents (e.g., -Br) can hinder target binding, as seen in bromophenyl analogs .

- Comparative SAR Studies : Test derivatives (e.g., 3-methylphenyl vs. 4-bromophenyl) in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.